molecular formula C17H12Cl2O2 B2863419 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one CAS No. 726156-98-5

2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one

Cat. No.: B2863419
CAS No.: 726156-98-5
M. Wt: 319.18
InChI Key: RSLKYBMHESSAFB-UHFFFAOYSA-N
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Description

2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one is a chemical compound with the molecular formula C17H12Cl2O2 and a molecular weight of 319.19 g/mol . This compound is characterized by the presence of a fluorenyl group, which is a polycyclic aromatic hydrocarbon, and two chloroacetyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one typically involves the reaction of fluorenone with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one involves its interaction with specific molecular targets. The chloroacetyl groups can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The fluorenyl group may also interact with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Similar compounds to 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one include:

Properties

IUPAC Name

2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O2/c18-8-16(20)12-3-1-10-5-11-2-4-13(17(21)9-19)7-15(11)14(10)6-12/h1-4,6-7H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLKYBMHESSAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)CCl)C3=C1C=CC(=C3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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